molecular formula C19H20N6O2 B2569914 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide CAS No. 2200701-43-3

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide

Cat. No.: B2569914
CAS No.: 2200701-43-3
M. Wt: 364.409
InChI Key: ICYDBRUYIYMPTL-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide” is a chemical compound with the molecular formula C15H13F3N10. It has an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a carboxamide group . These groups contribute to the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds similar to the one , such as thienopyrimidine and triazolopyridazine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have been found to exhibit pronounced antimicrobial activity, which could indicate potential applications of the mentioned compound in developing new antimicrobial agents. The synthesis process often involves reactions with heteroaromatic o-aminonitrile, carbon disulfide, and various other reagents to produce derivatives with potential antimicrobial properties (Bhuiyan et al., 2006).

Antitumor and Antiproliferative Activity

Research has also focused on the synthesis of pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, showing interest in their antitumor and antiproliferative activities. These compounds were synthesized through reactions involving hydrazonyl bromides and active methylene compounds, leading to derivatives that exhibited inhibition of the proliferation of endothelial and tumor cells. Such findings suggest a potential area of research for the queried compound in cancer research and therapy (Abunada et al., 2008).

Novel Synthesis Approaches and Heterocyclic Derivatives

The development of novel synthesis methods for pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing the benzofuran moiety has been explored. These methods aim to create compounds with potential applications in medicinal chemistry, including antimicrobial, antitumor, and anti-inflammatory activities. The reactions typically involve the use of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone or similar compounds with diazotized heterocyclic amines and active methylene compounds, highlighting a research interest in heterocyclic chemistry and the potential biological activities of these derivatives (Abdelhamid et al., 2012).

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-23(19(26)18-15-5-3-2-4-13(15)8-9-27-18)14-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17/h2-7,12,14,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDBRUYIYMPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4C5=CC=CC=C5CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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